molecular formula C7H9NO3S B1265443 4-Amino-3-methylbenzenesulfonic acid CAS No. 98-33-9

4-Amino-3-methylbenzenesulfonic acid

Cat. No. B1265443
CAS RN: 98-33-9
M. Wt: 187.22 g/mol
InChI Key: WQTCZINVPXJNEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Amino-3-methylbenzenesulfonic acid often involves multiple steps, including sulphonation, photochlorination, Hofmann amination, and hydrazine hydrate reduction. One such synthesis process achieved a purity of 99.2% and a yield of 62.8%, showcasing the effectiveness of this method (Jiang Du-xiao, 2005).

Molecular Structure Analysis

The molecular and electronic structure of related compounds has been extensively studied, revealing insights into their steric and electronic properties. For instance, the crystal and molecular-electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were investigated, providing valuable information on their intramolecular hydrogen bonds and electronic structure (L. Rublova et al., 2017).

Chemical Reactions and Properties

4-Amino-3-methylbenzenesulfonic acid and its derivatives participate in various chemical reactions, contributing to the synthesis of diverse compounds. For example, functionalized sulfonamides were synthesized via a multicomponent reaction involving alkyl isocyanide and dialkyl acetylenedicarboxylate with 4-methylbenzenesulfonic acid, highlighting the compound's versatility in organic synthesis (A. Alizadeh et al., 2007).

Physical Properties Analysis

The physical properties of 4-Amino-3-methylbenzenesulfonic acid derivatives are influenced by their molecular structure. For example, the crystal structure of 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate was determined, shedding light on the compound's solid-state characteristics and interactions within the crystal lattice (Jian-hong Wu et al., 2009).

Chemical Properties Analysis

The chemical properties of 4-Amino-3-methylbenzenesulfonic acid are central to its reactivity and application in synthesis. These properties are often explored through the synthesis of derivatives and their subsequent reactivity. For example, the synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones catalyzed by dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation illustrates the innovative approaches to leveraging the chemical properties of sulfonic acid derivatives for heterocyclic compound synthesis (B. Chen et al., 2015).

Scientific Research Applications

Synthesis of Functionalized Compounds

4-Amino-3-methylbenzenesulfonic acid is utilized in the synthesis of various functionalized compounds. One example is the creation of functionalized sulfonamides through a multicomponent reaction involving alkyl isocyanides and dialkyl acetylenedicarboxylates. This process generates intermediates that undergo nucleophilic reactions and rearrangements to produce specific derivatives with potential applications in different fields (Alizadeh, Rostamnia, & Esmaili, 2007).

Role in Molecular Salts Formation

The compound plays a role in the formation of molecular salts, as demonstrated in studies involving 2-amino-6-methylpyridinium and 4-methylbenzenesulfonate. These salts exhibit unique properties like amine–imine tautomerism and are structurally characterized by specific hydrogen bonds and aromatic π–π stacking interactions (Babu, Dhavamurthy, Nizammohideen, Peramaiyan, & Mohan, 2014).

Application in Fluorescent Visualization

The use of derivatives of 4-Amino-3-methylbenzenesulfonic acid in fluorescent visualization techniques has been explored. For instance, 2-Amino-5-methylbenzenesulfonic acid has been used as an indirect fluorescent visualization reagent in chromatography, highlighting its potential in analytical chemistry (Gallo & Walters, 1986).

Antibacterial Activity

Research into the antibacterial properties of derivatives of this compound has shown promising results. For example, certain synthesized derivatives demonstrated notable antibacterial activity, indicating potential applications in pharmaceuticals and biotechnology (Gein, Odegova, Tkachenko, Bobrovskaya, & Vakhrin, 2013).

Nitration Process Improvement

The compound's derivatives have been involved in the improvement of nitration processes in industrial chemistry. Optimizing such processes can lead to enhanced yields and more efficient production methods, as demonstrated in the synthesis of related compounds (Li, Han, Liu, Li, Zhang, Zhang, & Xia, 2015).

Degradation of Aromatic Compounds

Research on bacterial strains capable of degrading compounds like 4-Amino-3-methylbenzenesulfonic acid contributes to understanding the biodegradation of aromatic xenobiotics. This has implications for environmental biotechnology and pollution control (Hegedűs, Kós, Bálint, Maróti, Gan, Perei, & Rákhely, 2017).

Catalysis in Organic Synthesis

The compound and its derivatives have applications in catalyzing organic synthesis reactions, such as the Fischer Indole Synthesis. Such catalysts can offer greener, more efficient synthetic routes in organic chemistry (Hu, Fang, & Li, 2016).

Safety And Hazards

4-Amino-3-methylbenzenesulfonic acid is classified as a warning signal word . It has hazard statements H317-H319-H412 . The precautionary statements include P261-P280-P305+P351+P338 .

Future Directions

The future directions of 4-Amino-3-methylbenzenesulfonic acid could involve further refinement of QSAR tools to improve the prediction accuracy of the mutagenicity of aromatic amines . This could support the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M7 expert review with quantitative indicators .

properties

IUPAC Name

4-amino-3-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTCZINVPXJNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059167
Record name Benzenesulfonic acid, 4-amino-3-methyl-
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Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-methylbenzenesulfonic acid

CAS RN

98-33-9
Record name 4-Amino-3-methylbenzenesulfonic acid
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Record name 6-Aminotoluene-3-sulfonic acid
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Record name 4-Amino-3-methylbenzenesulfonic acid
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Record name Benzenesulfonic acid, 4-amino-3-methyl-
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Record name Benzenesulfonic acid, 4-amino-3-methyl-
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Record name 3-methylsulphanilic acid
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Record name 6-AMINOTOLUENE-3-SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
SD Morrett, DF Swinehart - The Journal of Physical Chemistry, 1963 - ACS Publications
… Eastman White Label 4-amino-3-methylbenzenesulfonic acid was recrystallized three times from water. The compound fresh from the bottle turned distilledwater a yellowish pink color …
Number of citations: 2 pubs.acs.org
PJ Conn, DF Swinehart - The Journal of Physical Chemistry, 1965 - ACS Publications
1435.05/+ 0.0037197 F—2.2893 expresses the experimental data as a function of the temperature with a standard deviation of 0.00029 in—log K for 11 experimental points. The …
Number of citations: 4 pubs.acs.org
P Kebarle - The Journal of Physical Chemistry, 1963 - ACS Publications
… Thepresent paper reports experimental data for the determination of the ionization constant of 4-amino-3-methylbenzenesulfonic acid. All these acids are zwitterions with large charge …
Number of citations: 4 pubs.acs.org
J Feng, CE Cerniglia, H Chen - Frontiers in bioscience (Elite edition …, 2012 - ncbi.nlm.nih.gov
Approximately 0.7 million tons of azo dyes are synthesized each year. Azo dyes are composed of one or more R 1-N= NR 2 linkages. Studies have shown that both mammalian and …
Number of citations: 196 www.ncbi.nlm.nih.gov
A Furukawa, S Ono, K Yamada… - Genes and …, 2022 - genesenvironment.biomedcentral …
Aromatic amines, often used as intermediates for pharmaceutical synthesis, may be mutagenic and therefore pose a challenge as metabolites or impurities in drug development. …
Number of citations: 10 genesenvironment.biomedcentral.com
G Gollong, IJ Neuwald, J Kuckelkorn, R Junek, D Zahn - Water Research, 2022 - Elsevier
… acid, 1,1,2,2,3,3,3-heptafluoro-1-propanesulfonic acid, valsartan acid) and 12 PM chemicals were identified at level 1 with reference materials (4-amino-3-methylbenzenesulfonic acid, …
Number of citations: 8 www.sciencedirect.com
Z Cai, S Wu, G Sun, Y Niu, D Zheng, S Peng… - Energy & …, 2017 - ACS Publications
… In addition, unlike other substituents (eg, 3-amino-4-methylbenzenesulfonic acid, 4-amino-3-methylbenzenesulfonic acid), BSA is reported to be 90% biodegradable, (36) and it can be …
Number of citations: 8 pubs.acs.org
B Fravel, R Murugan, EFV Scriven - thieme-connect.com
Arenesulfonic acids and their salts (Scheme 1) were studied extensively in the latter part of the 19th and the early part of the 20th centuries to produce results that were fundamental to …
Number of citations: 0 www.thieme-connect.com
HZ Li, LW Xiao, HY Li, KF Wang… - Journal of Chemical …, 2003 - journals.sagepub.com
The sulfonation of aromatic amines with high yields, simple operations and short reaction time has been studied under microwave irradiation in solvent-free conditions. …
Number of citations: 6 journals.sagepub.com
SP Datta, AK Grzybowski, RG Bates - The Journal of Physical …, 1964 - ACS Publications
… An aromatic acid of the same charge type, 4-amino-3methylbenzenesulfonic acid, has recently been found to have a positive entropy of ionization,18 resembling 2-amino-2-(…
Number of citations: 27 pubs.acs.org

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